molecular formula C7H14ClNO2 B3034205 (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1443252-76-3

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3034205
CAS No.: 1443252-76-3
M. Wt: 179.64
InChI Key: RTSRUEOIZRIOBZ-JEDNCBNOSA-N
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Description

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with two methyl groups and a carboxylic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the pyrrolidine ring and subsequent functionalization steps.

    Purification: Purification of the intermediate compounds through crystallization or chromatography.

    Conversion to Hydrochloride Salt: The purified compound is then converted to its hydrochloride form and further purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the carboxylic acid group or the pyrrolidine ring is targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. The pathways involved often include modulation of enzymatic activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the carboxylic acid group.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    4-Methylproline: A derivative with one methyl group on the pyrrolidine ring.

Uniqueness

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups and a carboxylic acid group enhances its reactivity and interaction with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-4,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSRUEOIZRIOBZ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](NC1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
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(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
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(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
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(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
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(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

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